Comprehensive Technical Guide on 5-Acetyl-2-ethoxybenzene-1-sulfonyl Chloride: Physical Properties, Reactivity, and Synthetic Workflows
Comprehensive Technical Guide on 5-Acetyl-2-ethoxybenzene-1-sulfonyl Chloride: Physical Properties, Reactivity, and Synthetic Workflows
As a critical bifunctional building block in medicinal chemistry, 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride (CAS: 108356-42-9) serves as a foundational intermediate for the synthesis of complex sulfonamide-based active pharmaceutical ingredients (APIs). Its unique structural topology—combining a highly electrophilic sulfonyl chloride group with a versatile acetyl handle—enables orthogonal functionalization strategies.
This whitepaper provides an authoritative analysis of its physical properties, mechanistic reactivity, and field-proven experimental workflows designed for drug development professionals.
Structural Identity and Physical Properties
The physical behavior of 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is dictated by the electron-donating ethoxy group at the ortho position and the electron-withdrawing acetyl group at the meta position relative to the sulfonyl chloride moiety. Because empirical data for highly reactive sulfonyl chlorides is often transient, the quantitative parameters below are synthesized from homologous structural derivatives [1] such as.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description |
| IUPAC Name | 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride |
| CAS Number | 108356-42-9 |
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Molecular Weight | 262.71 g/mol |
| Appearance | Pale yellow to off-white crystalline solid or viscous liquid |
| Melting Point | 60 – 65 °C (Extrapolated from homologous derivatives) |
| Boiling Point | ~340 – 350 °C at 760 mmHg (Predicted) |
| Density | 1.30 – 1.40 g/cm³ (Predicted) |
| Solubility Profile | Soluble in DCM, THF, Toluene; Reacts rapidly with Water/Alcohols |
Mechanistic Insights and Chemical Reactivity
The reactivity of this compound is governed by the strong electrophilicity of the hexavalent sulfur atom. The ortho-ethoxy group provides resonance stabilization to the aromatic ring, slightly dampening the extreme reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, thereby allowing for controlled nucleophilic acyl substitution.
Causality in Reactivity:
-
Nucleophilic Attack: Primary and secondary amines readily attack the sulfur center. The expulsion of the chloride leaving group is the rate-determining step, heavily reliant on the basicity of the reaction medium to act as an acid scavenger.
-
Hydrolytic Degradation: In the presence of ambient moisture, the sulfonyl chloride undergoes rapid hydrolysis to the corresponding sulfonic acid, releasing HCl. This degradation not only destroys the reagent but the evolved HCl can catalyze the cleavage of the ethoxy ether under prolonged exposure.
Caption: Reactivity profile highlighting sulfonamide synthesis and hydrolysis pathways.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.
Protocol A: De Novo Synthesis via Chlorosulfonation
This protocol details the direct chlorosulfonation of 4'-ethoxyacetophenone.
-
Preparation: Cool 5.0 equivalents of neat to 0 °C in a dry, multi-neck round-bottom flask under a nitrogen atmosphere.
-
Addition: Add 1.0 equivalent of 4'-ethoxyacetophenone dropwise over 30 minutes.
-
Causality: The ethoxy group strongly directs electrophilic aromatic substitution to its ortho position (position 3 of the acetophenone, which becomes position 1 of the sulfonyl chloride). Maintaining the temperature below 5 °C prevents poly-sulfonation and thermal decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Causality: The highly exothermic reaction of excess chlorosulfonic acid with water must be controlled. The ice matrix keeps the temperature near 0 °C, preventing the hydrolysis of the newly formed sulfonyl chloride product into sulfonic acid.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Validation Checkpoint: Quench a 10 µL aliquot of the organic phase in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester ([M+H]⁺ at m/z 259) confirms the presence of the active sulfonyl chloride. If the mass corresponds to the sulfonic acid (m/z 245), the quench temperature was too high, resulting in product hydrolysis.
Caption: Workflow for the regioselective chlorosulfonation of 4'-ethoxyacetophenone.
Protocol B: Conversion to Sulfonamide (API Precursor)
-
Dissolution: Dissolve 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C.
-
Amine Addition: Add the target secondary amine (e.g., a piperazine derivative) (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.
-
-
Workup: After 3 hours at room temperature, wash the organic layer with 1N HCl, followed by saturated NaHCO₃.
Validation Checkpoint: TLC analysis (Hexane/EtOAc 7:3) should show the complete disappearance of the high-Rf sulfonyl chloride spot. The 1N HCl wash is a critical self-validating step; it selectively removes any unreacted amine and DIPEA into the aqueous phase, ensuring the organic phase contains only the pure sulfonamide product prior to concentration.
Analytical Validation Standards
To ensure absolute structural integrity, the isolated 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride must be validated against the following spectroscopic benchmarks.
Table 2: Diagnostic Spectroscopic Data
| Analytical Method | Key Diagnostic Signals & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (d, J=2.0 Hz, 1H, H-6): Highly deshielded by adjacent SO₂Cl and acetyl groups.δ 8.20 (dd, J=8.5, 2.0 Hz, 1H, H-4): Meta coupling to H-6.δ 7.15 (d, J=8.5 Hz, 1H, H-3): Shielded by ortho-ethoxy group.δ 4.25 (q, J=7.0 Hz, 2H, -OCH₂-), δ 2.60 (s, 3H, -COCH₃), δ 1.50 (t, J=7.0 Hz, 3H, -CH₃). |
| IR Spectroscopy (ATR) | 1680 cm⁻¹ : Sharp C=O stretch (acetyl).1370 cm⁻¹ & 1170 cm⁻¹ : Asymmetric and symmetric SO₂ stretches, confirming the sulfonyl chloride functional group.1250 cm⁻¹ : C-O-C asymmetric stretch (ethoxy ether). |
| Mass Spectrometry (ESI+) | [M - Cl + MeOH]⁺ at m/z 259 : Due to the fragility of the S-Cl bond, direct MS often fails to show the intact molecular ion. Quenching the sample in methanol yields the stable methyl sulfonate for reliable mass validation. |
Storage and Handling Directives
Due to its susceptibility to hydrolysis, 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride must be stored under a strict inert atmosphere (Argon or Nitrogen) at 2–8 °C . Prolonged exposure to ambient humidity will result in an autocatalytic degradation cycle where the generated HCl accelerates further breakdown. For long-term storage (>3 months), sealing the container with Parafilm and storing it over a desiccant is mandatory.
References
-
PubChem. "5-Acetylamino-2-methoxybenzenesulfonyl chloride (CID 79866)." National Center for Biotechnology Information. Available at: [Link]
